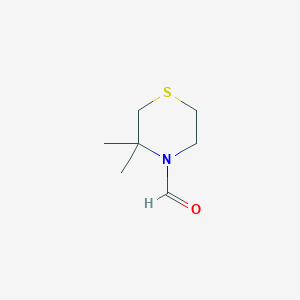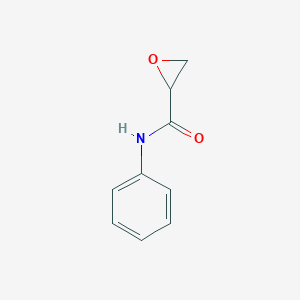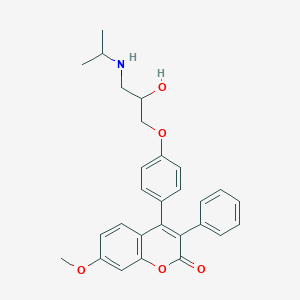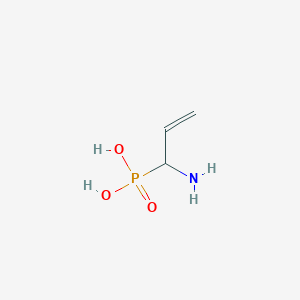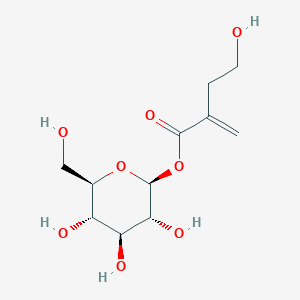![molecular formula C8H6FNO2 B034776 7-氟-2H-苯并[b][1,4]恶杂环-3(4H)-酮 CAS No. 103361-99-5](/img/structure/B34776.png)
7-氟-2H-苯并[b][1,4]恶杂环-3(4H)-酮
概述
描述
“7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that is part of the N-phenylimide class of herbicides . It is also known as flumioxazin . The compound has a molecular formula of C19H15FN2O4 .
Synthesis Analysis
The synthesis of compounds similar to “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” has been reported in the literature. For instance, a series of functionalized (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ones were synthesized in excellent yields . Another study reported the successful development of a Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” includes a benzoxazinone core with a fluorine atom at the 7-position . The presence of the fluorine atom at this position is believed to contribute to the compound’s phytotoxic activity .
科学研究应用
Synthesis of 3-Aryl-2H-Benzo[b][1,4]oxazin-2-ones
This compound is used in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction with 2-oxo-2-arylacetic acids . This method is convenient and efficient, and it has been demonstrated to be compatible with a wide range of functional groups .
Production of Natural Products
The compound plays a crucial role in the synthesis of natural products like cephalandole A . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
Asymmetric Hydrogenation
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is used in the Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This process leads to the preparation of a series of chiral dihydrobenzoxazinones .
Bio-Based Benzoxazine Resin Synthesis
This compound is also used in the synthesis of entirely bio-based benzoxazine resins . These resins are synthesized from natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde .
作用机制
未来方向
属性
IUPAC Name |
7-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXHEOGQVPEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547845 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103361-99-5 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a significant compound in agricultural research due to its potential as a herbicide. It serves as a key intermediate in the synthesis of flumioxazin, a commercially available herbicide. [, , ]. Studies have investigated its phytotoxic effects on various plant species, including wheat and its common weeds. []
A: This compound can be efficiently synthesized through catalytic hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. [] Alternatively, it can be produced by catalytic hydrogenation of methyl 2-(5-fluoro-2-nitrophenoxy) acetate, also using Raney Nickel as a catalyst. []
A: Research indicates that a reaction temperature of 70°C, a reaction time of 4 hours, a catalyst amount of 5% (w/w) relative to the starting material, a hydrogen pressure of 5 MPa, and methanol as a solvent (1000 mL/mol of starting material) are the optimal conditions for this synthesis. []
A: Yes, studies have shown that both the Raney Nickel catalyst and the methanol solvent can be reused multiple times (up to four times) without negatively impacting the yield or purity of the final product. []
A: The structure of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is confirmed through a combination of analytical techniques. These include elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). []
A: Yes, a quantitative analytical method utilizing reversed-phase high-performance liquid chromatography (HPLC) has been developed for 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This method uses methanol as the solvent, a methanol-water (65:35, v/v) mixture as the mobile phase, and an ODS column with UV detection. []
A: Yes, research has explored the impact of aromatic ring functionalization on the herbicidal activity of benzoxazinones, including 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Studies suggest that halogenation at the C-6 position and fluorination at the C-7 position significantly enhance phytotoxicity. Molecular volume and dipole moment appear to be crucial factors influencing their activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

